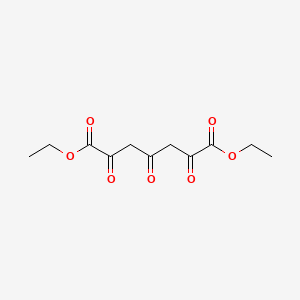
4-Amino-4'-(N,N-Dimethylamino)stilben
Übersicht
Beschreibung
4-Amino-4’-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4’-stilbenediamine, is a chemical compound with the molecular formula C16H18N2 . It may be used as a proton/acid indicator and physical chemistry probe to study state energy and photoexcitation dynamics of molecules .
Molecular Structure Analysis
The molecular structure of 4-Amino-4’-(N,N-dimethylamino)stilbene consists of a stilbene backbone with an amino group and a dimethylamino group at the 4 and 4’ positions respectively . The molecular weight of this compound is 238.33 .Physical And Chemical Properties Analysis
4-Amino-4’-(N,N-dimethylamino)stilbene is a solid at 20 degrees Celsius . It has a molecular weight of 238.33 . The compound should be stored under inert gas and away from sources of ignition .Wissenschaftliche Forschungsanwendungen
Chromatographie
4-Amino-4'-(N,N-Dimethylamino)stilben: wird in der Chromatographie als fluoreszierender Tracer oder Marker verwendet. Seine Fähigkeit zur Fluoreszenz ermöglicht den Nachweis in Spurenmengen, wodurch es wertvoll für die Verfolgung des Vorhandenseins anderer Verbindungen in einer Mischung ist. Diese Anwendung ist besonders nützlich in der Hochleistungsflüssigkeitschromatographie (HPLC), bei der die Fluoreszenz der Verbindung angeregt und gemessen werden kann, was eine empfindliche Analysenmethode bietet .
Massenspektrometrie
In der Massenspektrometrie kann diese Verbindung als Matrixmaterial für Matrix-gestützte Laserdesorption/Ionisation (MALDI)-Anwendungen dienen. Seine starke Absorption bei der Laserwellenlänge und seine Fähigkeit, Protonen zu spenden, machen es zu einer effektiven Matrix zur Erzeugung ionisierter Analyten ohne Fragmentierung, was für die biomolekulare Analyse entscheidend ist .
Organische Leuchtdioden (OLEDs)
Die lumineszierenden Eigenschaften der Verbindung werden bei der Entwicklung von OLEDs genutzt. Als Teil der Emissionsschicht in OLEDs trägt This compound zur Farbe und Effizienz des Displays bei. Seine Stabilität und seine elektronens spendenden Eigenschaften verbessern die Leistung und Lebensdauer von OLED-Geräten .
Photodynamische Therapie
Im Bereich der photodynamischen Therapie (PDT) wird diese Verbindung wegen ihres Potenzials als Photosensibilisator erforscht. Bei Aktivierung durch Licht kann es reaktive Sauerstoffspezies erzeugen, die in der Lage sind, Krebszellen zu zerstören. Seine Fähigkeit, Licht zu absorbieren und Energie effizient zu übertragen, macht es zu einem Kandidaten für gezielte Krebsbehandlungen .
Nichtlineare Optik
This compound: weist Eigenschaften auf, die sich für nichtlineare optische Anwendungen eignen. Seine molekulare Struktur ermöglicht einen hohen Polarisationsgrad, der für die Modulation von Licht in Geräten wie optischen Schaltern und Modulatoren notwendig ist. Diese Anwendung nutzt die „Push-Pull“-Elektronenstruktur der Verbindung, bei der die elektronens spendenden und elektronenziehenden Gruppen ein polarisiertes System erzeugen .
Sensorik und Detektion
Die fluoreszierenden Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug für Sensorik und Detektion. Sie kann verwendet werden, um Sensoren zu entwickeln, die das Vorhandensein bestimmter Ionen oder Moleküle anhand von Veränderungen der Fluoreszenzintensität oder -wellenlänge nachweisen. Diese Anwendung ist wichtig für die Umweltüberwachung und Diagnostik .
Farbstoffsynthese
Als Baustein in der Farbstoffsynthese wird This compound zur Herstellung komplexer Farbstoffmoleküle verwendet. Seine Aminogruppen können verschiedene chemische Reaktionen eingehen, was die Synthese einer großen Bandbreite an Farbstoffen mit unterschiedlichen Eigenschaften für Textilien, Tinten und biologische Färbungen ermöglicht .
Molekulare Elektronik
In der molekularen Elektronik wird die Verbindung wegen ihrer leitfähigen Eigenschaften untersucht. Sie kann in molekulare Schaltkreise als Komponente integriert werden, die den Elektronentransfer ermöglicht. Diese Anwendung steht an der Spitze der Entwicklung kleinerer, effizienterer elektronischer Geräte auf molekularer Ebene .
Eigenschaften
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSJPKVJSMRDX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22525-43-5 | |
| Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-4'-(N,N-dimethylamino)stilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?
A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] 4-Amino-4'-(N,N-dimethylamino)stilbene, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []
Q2: How was the effectiveness of 4-amino-4'-(N,N-dimethylamino)stilbene as a transduction moiety evaluated in this study?
A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with 4-amino-4'-(N,N-dimethylamino)stilbene. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of 4-amino-4'-(N,N-dimethylamino)stilbene to facilitate intracellular delivery.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















